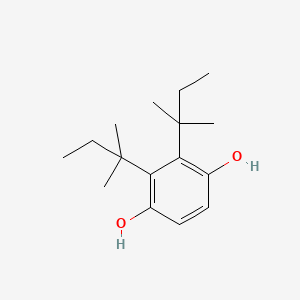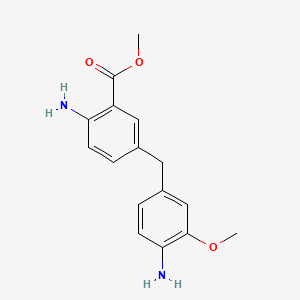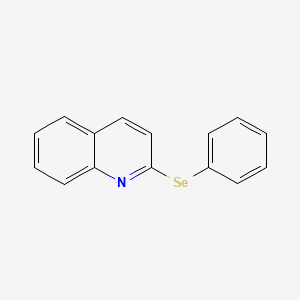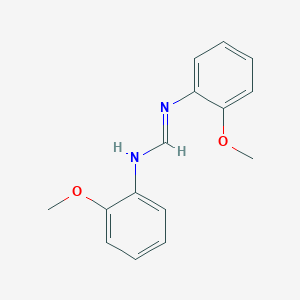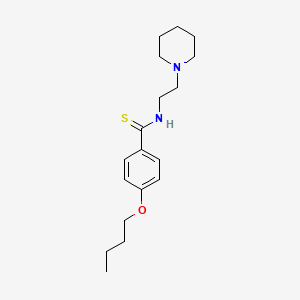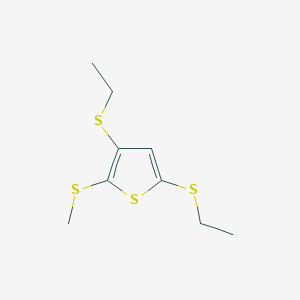![molecular formula C19H21N3 B14477784 Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- CAS No. 72785-11-6](/img/structure/B14477784.png)
Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-: is an organic compound with the molecular formula C15H19N It is a derivative of benzonitrile, featuring a pyrimidinyl group and a trans-4-ethylcyclohexyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- typically involves the reaction of 4-ethylcyclohexylamine with 2-chloropyrimidine under basic conditions to form the intermediate 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]amine. This intermediate is then reacted with benzonitrile in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, catalytic conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often under basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidinyl derivatives.
Applications De Recherche Scientifique
Chemistry: Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- is used in the production of advanced materials, including liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The trans-4-ethylcyclohexyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- Benzonitrile, 4-(trans-4-ethylcyclohexyl)-
- Benzonitrile, 4-(trans-4-pentylcyclohexyl)-
- Benzonitrile, 4-(trans-4-propylcyclohexyl)-
Uniqueness: Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- is unique due to the presence of both the pyrimidinyl and trans-4-ethylcyclohexyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
72785-11-6 |
|---|---|
Formule moléculaire |
C19H21N3 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
4-[5-(4-ethylcyclohexyl)pyrimidin-2-yl]benzonitrile |
InChI |
InChI=1S/C19H21N3/c1-2-14-3-7-16(8-4-14)18-12-21-19(22-13-18)17-9-5-15(11-20)6-10-17/h5-6,9-10,12-14,16H,2-4,7-8H2,1H3 |
Clé InChI |
YAZXDRDFNUEKBH-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)C2=CN=C(N=C2)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


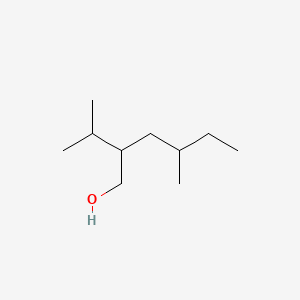
![2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14477714.png)
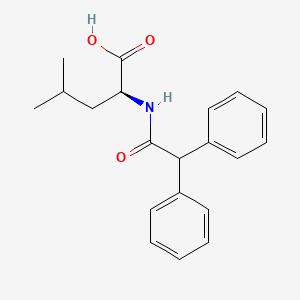
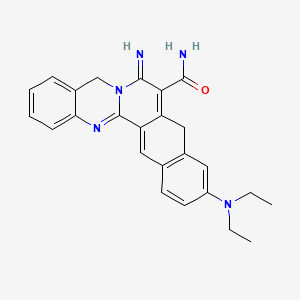
![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
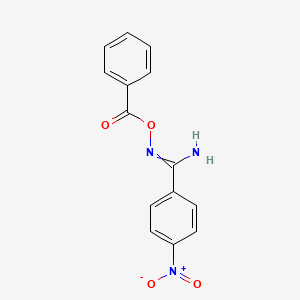
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
